

# Application Notes and Protocols for the Synthesis of ( $\pm$ )-Grifipavixanthone

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## Compound of Interest

Compound Name: *Griffithazanone A*

Cat. No.: *B8261531*

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Topic: Synthetic Routes to ( $\pm$ )-Grifipavixanthone

Audience: Researchers, scientists, and drug development professionals.

## Introduction

( $\pm$ )-Grifipavixanthone is a dimeric xanthone natural product that has garnered interest due to its unique molecular architecture and potential biological activity. This document provides detailed application notes and protocols for the total synthesis of ( $\pm$ )-Grifipavixanthone, based on the biomimetic approach developed by Porco and coworkers. The synthesis features a key cationic cycloaddition-cyclization cascade to construct the complex polycyclic core.

## Data Presentation

The following tables summarize the quantitative data for the key steps in the total synthesis of ( $\pm$ )-Grifipavixanthone.

Table 1: Synthesis of Prenyloxyxanthone Monomer

Step	Reactant 1	Reactant 2	Reagents	Product	Yield	Reference	
1-3	1,3,5-Trimethoxy benzene	2,3-4-methoxybenzoic acid	Dihydroxy- methoxybenzoic acid 1. Eaton's reagent 2. KOH 3. Prenyl bromide, DMF	Methanolic anthone 7	Prenyloxyxanthone 7	53% (over 3 steps)	[1]

Table 2: Key Dimerization–Cyclization Cascade and Final Deprotection

Step	Reactant	Reagents	Product	Yield	Reference
4	Prenyloxyxanthone 7	Ag <sub>2</sub> O, CH <sub>2</sub> Cl <sub>2</sub>	p-Quinone methide intermediate	Not isolated	[2]
5a	p-Quinone methide intermediate	ZnI <sub>2</sub> (15 mol%), DCE, 40 °C, 16 h	Griffipavixanthone tetramethyl ether 15	15%	[1]
5b	p-Quinone methide intermediate	TFA (30 mol%), CH <sub>2</sub> Cl <sub>2</sub> , 35 °C, 18 h	Griffipavixanthone tetramethyl ether 15	21%	[1][3]
6	Griffipavixanthone tetramethyl ether 15	p-Thiocresol, K <sub>2</sub> CO <sub>3</sub> , N,N-DMA, 166 °C, 1.5 h	(±)-Griffipavixanthone 1	32%	

## Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of (±)-Griffipavixanthone.

### Protocol 1: Synthesis of Prenyloxyxanthone Monomer (7)

This three-step, one-pot procedure begins with the condensation of 1,3,5-trimethoxybenzene and 2,3-dihydroxy-4-methoxybenzoic acid.

- Condensation: A solution of 1,3,5-trimethoxybenzene and 2,3-dihydroxy-4-methoxybenzoic acid in Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is heated. The reaction progress is monitored by thin-layer chromatography (TLC).
- Hydrolysis and Demesylation: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water. The resulting precipitate, a mixture of 5-hydroxy- and 5-mesyloxyxanthones, is collected by filtration. The crude solid is then suspended in methanolic potassium hydroxide and refluxed until complete conversion of the mesylate to the corresponding phenoxide is observed by TLC.
- Alkylation: The solvent is removed under reduced pressure, and the resulting potassium salt is dissolved in anhydrous dimethylformamide (DMF). Prenyl bromide is added, and the mixture is stirred at room temperature until the starting material is consumed.
- Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford prenyloxyxanthone 7 (53% yield over 3 steps).

### Protocol 2: Dimerization–Cyclization Cascade to Griffipavixanthone Tetramethyl Ether (15)

This key step involves the formation of a p-quinone methide intermediate followed by a Lewis or Brønsted acid-promoted cascade reaction.

- Oxidation to p-Quinone Methide: To a solution of prenyloxyxanthone 7 in dichloromethane, silver(I) oxide ( $\text{Ag}_2\text{O}$ ) is added. The suspension is stirred at room temperature in the dark for 16 hours to generate the corresponding p-quinone methide. This intermediate is typically used in the next step without isolation.
- Lewis Acid-Catalyzed Cascade: To a solution of the di-O-methyl-protected vinyl p-quinone methide precursor in 1,2-dichloroethane (DCE) (0.05 M), zinc iodide ( $\text{ZnI}_2$ ) (15 mol%) is added. The reaction mixture is stirred at 40 °C for 16 hours under an inert atmosphere.

- Brønsted Acid-Catalyzed Cascade (Alternative): To a solution of the p-quinone methide intermediate in dichloromethane, trifluoroacetic acid (TFA) (30 mol%) is added. The reaction mixture is stirred at 35 °C for 18 hours.
- Work-up and Purification: Upon completion, the reaction is quenched, and an aqueous work-up is performed. The crude product is purified by column chromatography to yield griffipavixanthone tetramethyl ether 15.

#### Protocol 3: Demethylation to ( $\pm$ )-Griffipavixanthone (1)

The final step is the complete demethylation of the protected precursor to yield the natural product.

- Reaction Setup: A mixture of griffipavixanthone tetramethyl ether 15, p-thiocresol (10.0 equiv), and potassium carbonate (1.0 equiv) in N,N-dimethylacetamide (N,N-DMA) is prepared under an inert atmosphere.
- Deprotection: The reaction is heated to 166 °C for 1.5 hours. The reaction progress is monitored by TLC or LC-MS.
- Work-up and Purification: After cooling to room temperature, the reaction mixture is subjected to an appropriate aqueous work-up. The crude product is then purified by preparative high-performance liquid chromatography (HPLC) to afford ( $\pm$ )-Griffipavixanthone 1 (32% yield).

## Visualizations

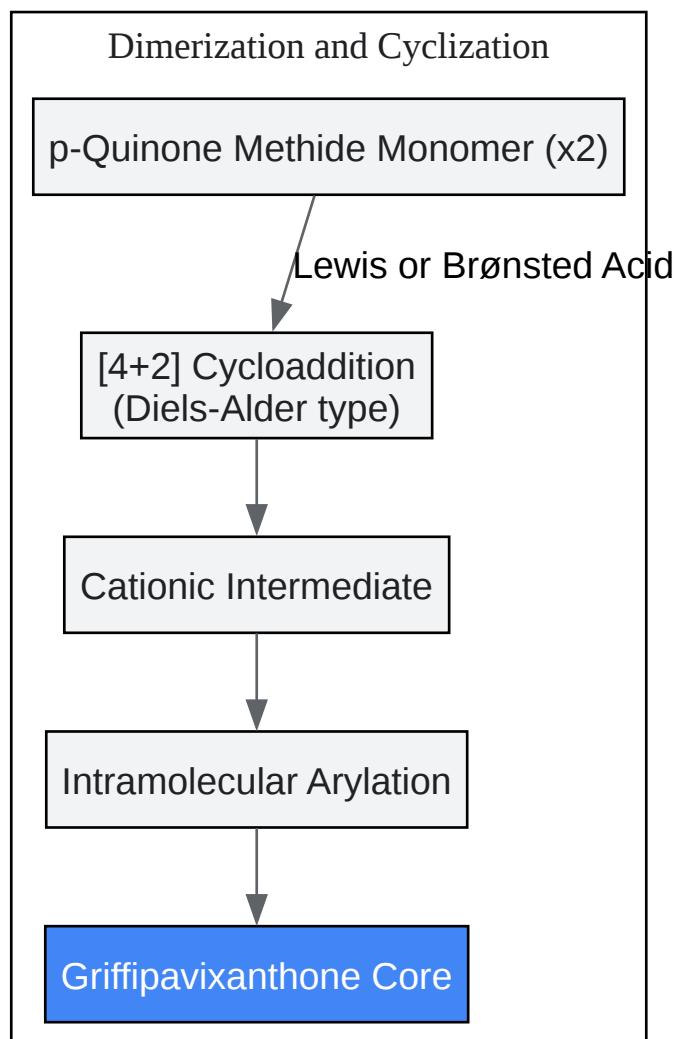
Diagram 1: Overall Synthetic Route to ( $\pm$ )-Griffipavixanthone



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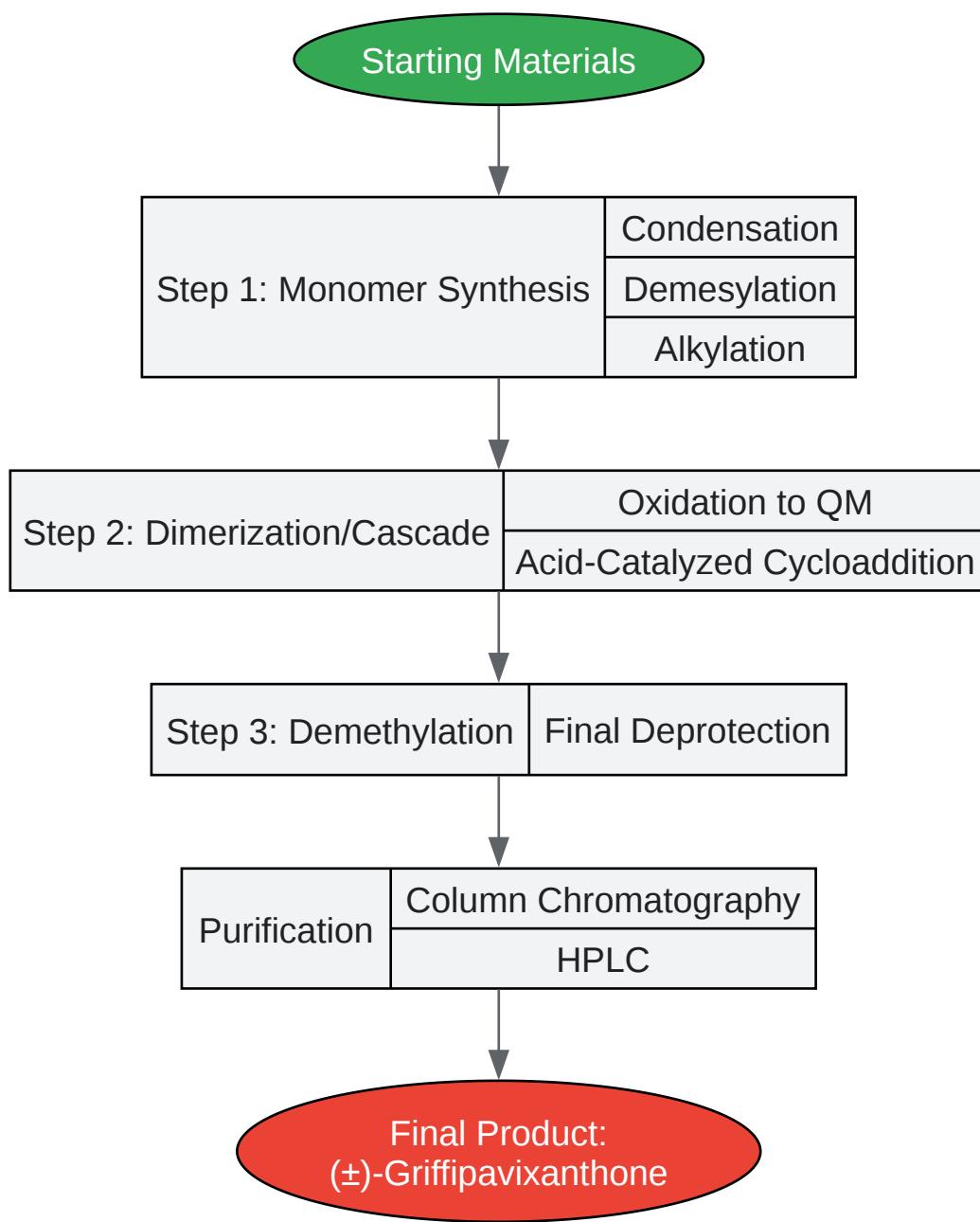
Caption: Synthetic overview for the total synthesis of ( $\pm$ )-Griffipavixanthone.

Diagram 2: Key Cationic Cycloaddition-Cyclization Cascade

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Caption: The proposed mechanism of the key cycloaddition-cyclization cascade.

Diagram 3: Experimental Workflow for ( $\pm$ )-Grifipavixanthone Synthesis



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Caption: A summary of the experimental workflow for the synthesis.

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## References

- 1. Biomimetic Total Synthesis of ( $\pm$ )-Griffipavixanthone via a Cationic Cycloaddition–Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [benchchem.com](#) [benchchem.com]
- 3. [scispace.com](#) [scispace.com]
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